1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-ethylurea
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Overview
Description
Benzoxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the use of readily available precursors . For instance, a new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can vary greatly depending on the specific substituents attached to the benzoxazole ring .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives can be quite complex. For example, the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure. For example, oxazoles are stable liquids at room temperature .Scientific Research Applications
Synthesis and Characterization
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-ethylurea and related compounds have been explored in various synthetic and characterization studies. These compounds have been synthesized through different chemical reactions, including click reactions and condensations. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, which share structural similarities with the benzo[d]oxazolylphenyl motif, have been synthesized and evaluated for their selective activity against certain biological targets. These syntheses involve multi-step reactions, including the use of ethyl ester groups transformed into hydrazide groups followed by further modifications to achieve the desired triazole derivatives (Chen et al., 2008; Desai et al., 2017).
Catalytic Applications
The catalytic properties of compounds related to 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-ethylurea have also been a subject of interest. Half-sandwich Ruthenium(II) complexes involving click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for their catalytic oxidation and transfer hydrogenation aspects. Such studies reveal the potential of these compounds in catalytic applications, highlighting the importance of structural variations on their efficiency and selectivity (Saleem et al., 2013).
Antimicrobial and Antioxidant Activities
Compounds structurally related to 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-ethylurea have been evaluated for their antimicrobial and antioxidant properties. Novel compounds incorporating the benzo[d]oxazolylphenyl motif have demonstrated significant antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential of these compounds in the development of new antimicrobial agents (Desai et al., 2007; Shaikh et al., 2014). Furthermore, the antioxidant properties of related compounds have been assessed, demonstrating their efficacy in scavenging free radicals and providing protection against oxidative stress (Kuş et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on benzoxazole derivatives could involve the development of new synthetic pathways and the exploration of their diverse biological potential . The derivatives of 1, 3-diazole show different biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-17-16(20)18-12-9-7-11(8-10-12)15-19-13-5-3-4-6-14(13)21-15/h3-10H,2H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCFZMWIMVHXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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